

molecular weight and formula of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

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Compound of Interest

Compound Name: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

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Technical Guide: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the biological relevance of **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a unique bifunctional molecule featuring a tetrahydropyran ring, a primary amine, and a nitrile group. The geminal substitution at the 4-position of the pyran ring provides a rigid scaffold that is of interest for the development of therapeutic agents.

Property	Value
Molecular Formula	C ₇ H ₁₂ N ₂ O
Molecular Weight	140.18 g/mol [1]
CAS Number	1263374-32-8 [1]
Appearance	Liquid, Solid, or Semi-solid
Storage Conditions	2-8°C, sealed in dry, dark place [1]

Plausible Synthetic Pathway

While a specific, publicly detailed experimental protocol for the synthesis of **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile** is not readily available in peer-reviewed literature, a plausible and widely utilized method for the synthesis of α -aminonitriles is the Strecker synthesis. This approach would utilize the readily available tetrahydropyran-4-one as a starting material.

Proposed Experimental Protocol: Strecker Synthesis

Objective: To synthesize **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile** from tetrahydropyran-4-one.

Materials:

- Tetrahydropyran-4-one
- Ammonium chloride (NH₄Cl)
- Potassium cyanide (KCN)
- Aqueous ammonia (NH₃)
- Methanol
- Water
- Diethyl ether

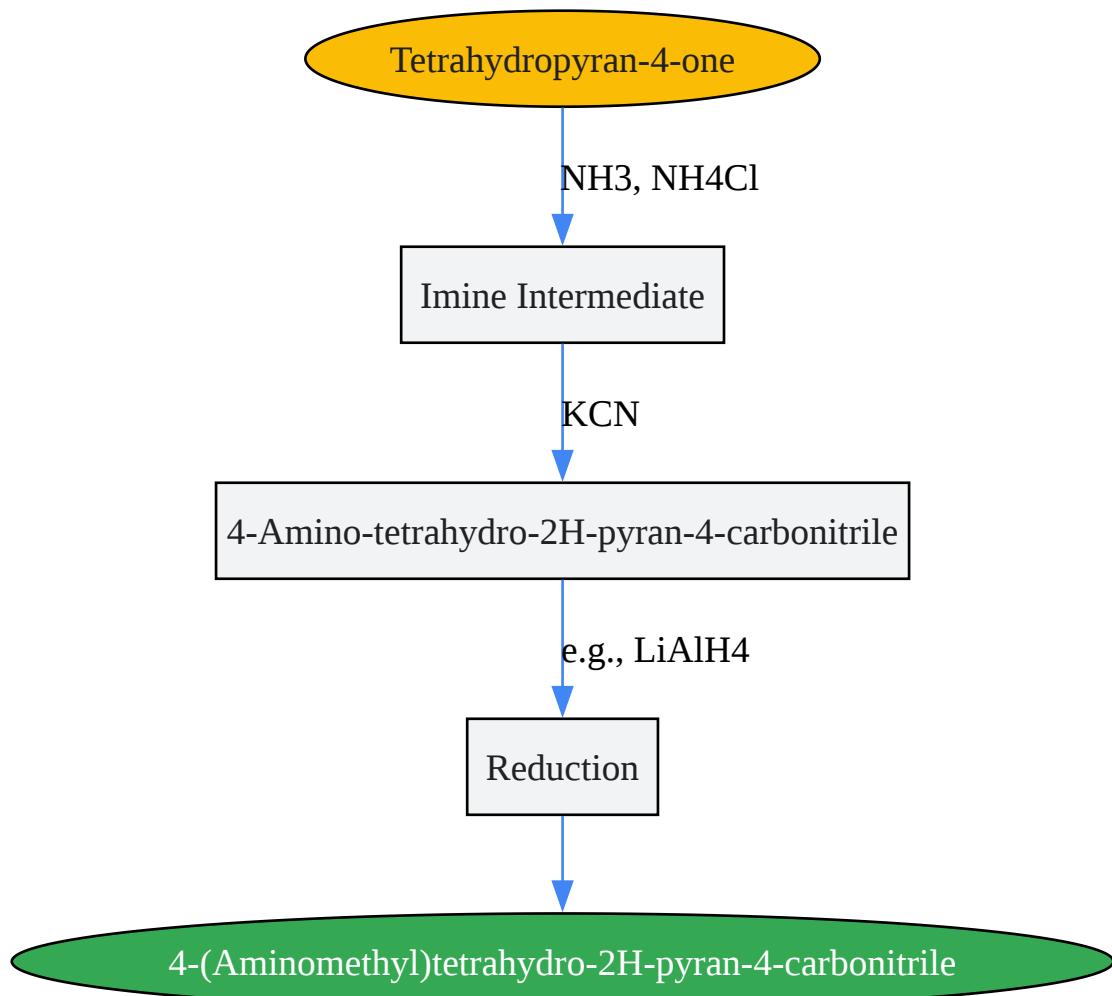
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one in methanol. Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
- **Cyanide Addition:** Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water dropwise to the flask. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-amino-tetrahydro-2H-pyran-4-carbonitrile. Further purification can be achieved by column chromatography on silica gel. The resulting aminonitrile can then be reduced to the target compound, **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile**, using a suitable reducing agent such as lithium aluminum hydride (LiAlH_4) in an appropriate solvent like tetrahydrofuran (THF).

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Synthetic Workflow Diagram



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Plausible synthetic workflow for the target compound.

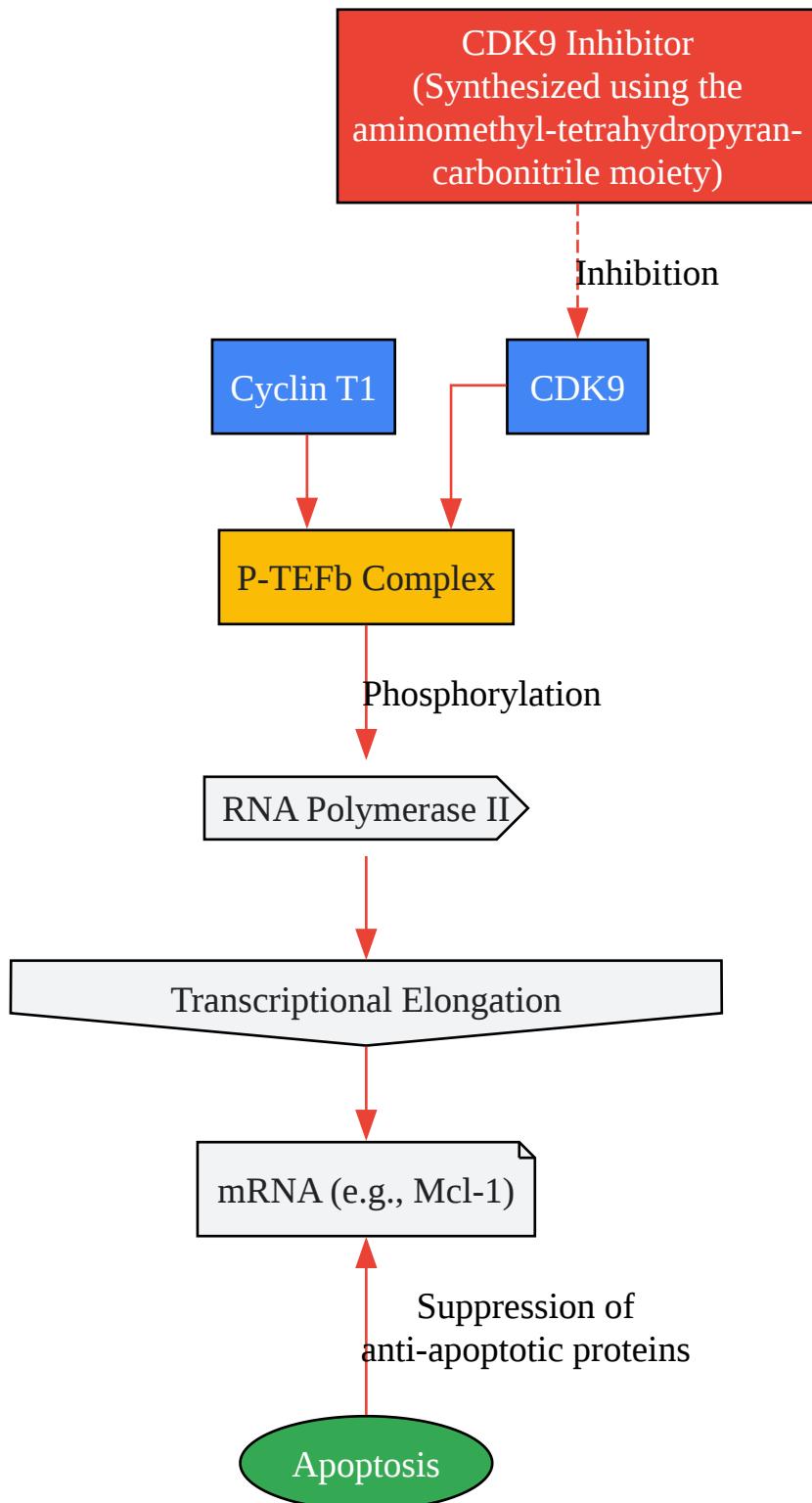
Biological Relevance and Signaling Pathways

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride is utilized in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2]. CDK9 is a key enzyme involved in the regulation of transcription and has emerged as a significant target in cancer therapy.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins,

such as Mcl-1, resulting in apoptosis in cancer cells that are dependent on these proteins for survival.

CDK9 Signaling Pathway in Transcriptional Regulation



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Simplified CDK9 signaling pathway in transcription.

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References

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